BK Channel Activation Potency: 16,17-EpDPE Is ~12-Fold More Potent Than Parent DHA in Coronary Smooth Muscle
In whole-cell patch-clamp recordings of rat coronary arterial smooth muscle cells, 16,17-epoxydocosapentaenoic acid (16,17-EpDPE) activated large-conductance calcium-activated potassium (BK) currents with an EC50 of 19.7 ± 2.8 nM. The parent fatty acid DHA required a ~12-fold higher concentration to achieve equivalent activation (EC50 = 230 ± 30 nM) [1]. This establishes 16,17-EpDPE as a high-potency intermediate of DHA-mediated vasodilation, and positions it as a critical tool compound for discriminating CYP450-dependent versus direct fatty acid effects on vascular ion channels.
| Evidence Dimension | BK channel activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 19.7 ± 2.8 nM (16,17-EpDPE) |
| Comparator Or Baseline | DHA: EC50 = 230 ± 30 nM (0.23 ± 0.03 μM) |
| Quantified Difference | ~11.7-fold greater potency for 16,17-EpDPE |
| Conditions | Whole-cell patch-clamp, rat coronary arterial smooth muscle cells; pre-incubation with CYP inhibitor SKF525A (10 μM) abolished DHA effect, confirming metabolite mediation |
Why This Matters
Researchers investigating n-3 PUFA vascular pharmacology need 16,17-EpDPE to dissect CYP epoxygenase-dependent BK channel signaling from direct DHA membrane effects; using DHA alone confounds mechanism-of-action studies.
- [1] Wang RX, Chai Q, Lu T, Lee HC. Activation of vascular BK channels by docosahexaenoic acid is dependent on cytochrome P450 epoxygenase activity. Cardiovasc Res. 2010;90(2):344-352. doi:10.1093/cvr/cvq411 View Source
